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molecular formula C7H6N2 B1600676 Pyrrolo[1,2-a]pyrazine CAS No. 274-45-3

Pyrrolo[1,2-a]pyrazine

Cat. No. B1600676
M. Wt: 118.14 g/mol
InChI Key: QSLLFYVBWXWUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05593984

Procedure details

1.0 g of pyrrolo[1,2-a]pyrazine prepared in Preparation Example 1 was dissolved in 10 ml of tetrahydrofuran and then cooled to -78° C. under nitrogen atmosphere. To this solution was added 1.2 equivalents of LDA solution; the resulting mixture was stirred for 30 minutes; and 1 ml of iodoethane was added to the mixture while maintaining the temperature of -78° C. The reaction mixture was stirred for 30 minutes, warmed to room temperature and then poured into water. The organic layer was isolated and then concentrated to dryness to obtain 0.3 g of title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[N:3]([CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1.[Li+].[CH3:11][CH:12]([N-]C(C)C)C.ICC.O>O1CCCC1>[CH2:11]([C:4]1[N:3]2[CH:7]=[CH:8][CH:9]=[C:2]2[CH:1]=[N:6][CH:5]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=1C=2N(C=CN1)C=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ICC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of -78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=CN=CC=2N1C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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